molecular formula C49H52O2 B13753331 Phenol, 2,2'-methylenebis[4,6-bis(1-methyl-1-phenylethyl)- CAS No. 71113-23-0

Phenol, 2,2'-methylenebis[4,6-bis(1-methyl-1-phenylethyl)-

Cat. No.: B13753331
CAS No.: 71113-23-0
M. Wt: 672.9 g/mol
InChI Key: BDZGHYNUCXZCMQ-UHFFFAOYSA-N
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Description

Chemical Identity and Structure The compound Phenol, 2,2'-methylenebis[4,6-bis(1-methyl-1-phenylethyl)- (CAS: 38486-51-0) is a sterically hindered phenolic antioxidant. Its systematic IUPAC name is 2,2'-methanediylbis(4,6-di-tert-butylphenol), and its molecular formula is C29H44O2 (molecular weight: 424.66 g/mol) . The structure comprises two phenolic rings connected by a methylene bridge, with bulky tert-butyl groups at the 4,6-positions of each ring. This design enhances thermal stability and radical-scavenging efficiency, making it useful in polymer stabilization and biomedical applications .

Properties

CAS No.

71113-23-0

Molecular Formula

C49H52O2

Molecular Weight

672.9 g/mol

IUPAC Name

2-[[2-hydroxy-3,5-bis(2-phenylpropan-2-yl)phenyl]methyl]-4,6-bis(2-phenylpropan-2-yl)phenol

InChI

InChI=1S/C49H52O2/c1-46(2,36-21-13-9-14-22-36)40-30-34(44(50)42(32-40)48(5,6)38-25-17-11-18-26-38)29-35-31-41(47(3,4)37-23-15-10-16-24-37)33-43(45(35)51)49(7,8)39-27-19-12-20-28-39/h9-28,30-33,50-51H,29H2,1-8H3

InChI Key

BDZGHYNUCXZCMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(C)(C)C3=CC=CC=C3)O)CC4=C(C(=CC(=C4)C(C)(C)C5=CC=CC=C5)C(C)(C)C6=CC=CC=C6)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2,2'-methylenebis(4,6-dialkylphenols) , including the title compound with bulky alkyl substituents such as 1-methyl-1-phenylethyl groups, typically involves the acid-catalyzed condensation of 2,4-dialkylphenols with formaldehyde or acetals as methylene donors**. The key reaction is a Mannich-type or electrophilic aromatic substitution where the phenol rings are linked via a methylene bridge at the ortho positions relative to the hydroxyl groups.

Condensation Using Acetals as Condensing Agents

A highly efficient and technologically simple method is described in patent US4087469A, which details the water-emulsion condensation of 2,4-dialkylphenols with acetals (e.g., methylal, diethylformal) in the presence of acid catalysts such as sulfuric acid, phosphoric acid, or cation exchange resins like sulphated copolymer of styrene with divinylbenzene. This method avoids wastewater formation and surfactant use, which are drawbacks of traditional aqueous emulsion methods.

  • Reaction conditions: Temperature range from 30°C to 140°C, typically 60-110°C.
  • Catalysts: Mineral acids (sulfuric, phosphoric), organic acids (toluene sulfonic acid), or solid acid catalysts (cation exchange resins).
  • Stoichiometry: 1 mole of 2,4-dialkylphenol per 1-10 moles of acetal (preferably 4-5 moles).
  • Reaction time: 2-3 hours with stirring.
  • Product isolation: Cooling, neutralization with calcium oxide, filtration, distillation of unreacted acetal, and crystallization or flaking of the product.

This method achieves yields up to 98-99% with high purity products and melting points consistent with literature values.

Continuous Process Adaptation

The process can be adapted for continuous flow synthesis using tubular reactors packed with cation-exchange resin catalysts, allowing:

  • Controlled temperature zones (e.g., 50-60°C in the first reactor, 70-80°C in the second).
  • Continuous feed of phenol solution in acetal.
  • Recycling of unreacted acetal.

This continuous approach maintains high yields (~99%) and product quality, enhancing scalability and industrial applicability.

Specific Example for Bulky Substituents

While the patent examples primarily discuss 2,2'-methylenebis(4-methyl-6-tert-butylphenol), the method is extendable to bulkier substituents such as 1-methyl-1-phenylethyl groups due to similar reactivity of the 2,4-dialkylphenol precursors. The steric hindrance from these bulky groups may require optimization of reaction temperature and catalyst loading but generally follows the same condensation mechanism.

Reaction Conditions and Outcomes: Data Table

Parameter Description / Value Notes
Starting material 2,4-dialkylphenol (e.g., 4,6-bis(1-methyl-1-phenylethyl)phenol) Phenol derivative with bulky substituents
Condensing agent Acetals (methylal, diethylacetal, dimethylacetal) Acts as methylene source and solvent
Catalyst Sulfuric acid, phosphoric acid, toluene sulfonic acid, or cation exchange resin Acid catalysis essential for electrophilic substitution
Temperature 30°C to 140°C (typical 60-110°C) Reaction rate and selectivity depend on temperature
Reaction time 2 to 3 hours Sufficient for high conversion
Stoichiometric ratio 1 mole phenol : 1-10 moles acetal (preferably 1:4-5) Excess acetal facilitates reaction and acts as solvent
Yield 70% to 99% Dependent on substrate and conditions
Product isolation Cooling, neutralization (e.g., CaO), filtration, distillation of unreacted acetal Produces high purity bisphenol in solid form
Melting point (example) 128-130°C (for 2,2'-methylenebis(4-methyl-6-tert-butylphenol)) Indicative of product purity

Detailed Research Outcomes

  • The use of acetals as condensing agents leads to a clean reaction medium , eliminating the need for surfactants and avoiding wastewater generation.
  • The reaction proceeds smoothly in solution, allowing for both batch and continuous processing .
  • The acid catalyst type influences reaction rate and selectivity , with solid acid catalysts offering advantages in catalyst recovery and reuse.
  • The steric bulk of substituents influences reaction kinetics , but the method is robust for various dialkylphenols including those with large alkyl groups like 1-methyl-1-phenylethyl.
  • The isolated products show high melting points and purity , consistent with their expected structures.
  • Recycling of unreacted acetals improves process economy and sustainability.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,2’-methylenebis[4,6-bis(1-methyl-1-phenylethyl)-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted phenolic derivatives .

Scientific Research Applications

Material Science Applications

Polymer Stabilization
One of the primary applications of 2,2'-methylenebis[4,6-bis(1-methyl-1-phenylethyl)phenol] is as an antioxidant in polymer formulations. It is often used to enhance the thermal stability and longevity of polymers by preventing oxidative degradation during processing and service life. The compound acts by scavenging free radicals generated during thermal exposure, thereby prolonging the material's mechanical properties.

ApplicationType of PolymerBenefit
AntioxidantPolyethyleneIncreases thermal stability
AntioxidantPolypropyleneEnhances resistance to aging

Case Study : In a study involving polyethylene films, the incorporation of this compound significantly improved the material's resistance to UV light and prolonged its lifespan in outdoor applications .

Pharmaceutical Applications

Drug Development
The compound has been investigated for its potential use in drug formulations due to its ability to stabilize active pharmaceutical ingredients (APIs). Its antioxidant properties can protect sensitive compounds from degradation during storage and use.

Case Study : Research has shown that formulations containing 2,2'-methylenebis[4,6-bis(1-methyl-1-phenylethyl)phenol] exhibited improved stability for certain APIs under accelerated conditions, making it a candidate for further development in pharmaceutical applications .

Chemical Synthesis

Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization, making it valuable in creating more complex molecules used in different chemical processes.

Reaction TypeProduct TypeSignificance
FunctionalizationSpecialty ChemicalsEnables diverse chemical pathways
Cross-couplingFine ChemicalsFacilitates complex synthesis routes

Case Study : A research project demonstrated the utility of 2,2'-methylenebis[4,6-bis(1-methyl-1-phenylethyl)phenol] in synthesizing novel biocides that showed enhanced efficacy against microbial strains .

Environmental Applications

Pollution Control
The compound's antioxidant properties are also being explored for applications in environmental remediation. It can be used to stabilize and detoxify pollutants in soil and water systems through its ability to react with harmful substances.

Mechanism of Action

The antioxidant mechanism of Phenol, 2,2’-methylenebis[4,6-bis(1-methyl-1-phenylethyl)-] involves the donation of hydrogen atoms from the phenolic groups to free radicals, thereby neutralizing them and preventing oxidative damage. The bulky substituents enhance the compound’s stability and effectiveness by providing steric hindrance, which protects the phenolic groups from rapid degradation .

Comparison with Similar Compounds

Structural Analogues
Compound Name (CAS) Molecular Formula Key Substituents Primary Applications
Target Compound (38486-51-0) C29H44O2 4,6-di-tert-butylphenol + methylene Antioxidant, polymer stabilization
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol (70321-86-7) C37H34N3O2 Benzotriazole + 1-methyl-1-phenylethyl UV absorber in plastics, coatings
2,2'-Methylenebis(6-tert-butyl-4-ethylphenol) (BEP) C25H36O2 Ethyl + tert-butyl groups Autophagy regulation, cytotoxicity
2,2'-Methylenebis(4-methylphenol) (MP) C15H16O2 Methyl groups Synergistic antitumor activity

Key Structural Differences :

  • Benzotriazole Derivatives (e.g., 70321-86-7) : Replace hydroxyl groups with benzotriazole rings, enhancing UV absorption but reducing antioxidant activity .
  • BEP and MP : Smaller substituents (ethyl or methyl) reduce steric hindrance, lowering thermal stability compared to the target compound .
Physical and Chemical Properties
Property Target Compound (38486-51-0) 70321-86-7 (UV-234) BEP
Molecular Weight (g/mol) 424.66 672.9 368.56
Thermal Stability High (decomposes >250°C) Very high (>300°C) Moderate (~200°C)
Volatility Low Very low Moderate
Solubility Low in polar solvents Insoluble in water Moderate in ethanol

Key Findings :

  • The benzotriazole derivative (70321-86-7) exhibits superior thermal stability and lower volatility due to its extended aromatic system .
  • Bulkier substituents in the target compound reduce solubility in polar solvents but enhance compatibility with polymers .
Functional Performance
  • Antioxidant Activity: The target compound outperforms BEP and MP in radical-scavenging due to its tert-butyl groups, which stabilize phenoxyl radicals .
  • UV Absorption :
    Benzotriazole derivatives (e.g., 70321-86-7) absorb UV light at 300–400 nm, whereas the target compound lacks significant UV activity .
  • Biological Activity: Structurally related compounds (BEP, MP, dichlorophene) show similar cytotoxicity in cancer cells (e.g., A549 lung carcinoma), with combination indices (CDI) <1 indicating synergy with chemotherapeutics .

Biological Activity

Phenol, 2,2'-methylenebis[4,6-bis(1-methyl-1-phenylethyl)-] (CAS No. 71113-23-0) is a synthetic compound with a complex structure characterized by its two phenolic units connected by a methylene bridge. This compound has garnered attention in various fields due to its potential biological activities, including antioxidant, antimicrobial, and estrogenic properties.

  • Molecular Formula : C49H52O2
  • Molecular Weight : 672.94 g/mol
  • CAS Number : 71113-23-0

1. Antioxidant Activity

Research indicates that compounds with phenolic structures often exhibit significant antioxidant properties. The antioxidant activity of phenolic compounds is attributed to their ability to scavenge free radicals and chelate metal ions. In vitro studies have shown that 2,2'-methylenebis[4,6-bis(1-methyl-1-phenylethyl)-] demonstrates a notable capacity to inhibit lipid peroxidation, which is crucial for protecting cellular membranes from oxidative damage.

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated against various bacterial and fungal strains. A study reported that derivatives of phenolic compounds exhibit varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for certain derivatives were found to be in the range of 6.5–62.5 µg/mL against these bacteria, suggesting that the methylene bridge and the bulky phenyl groups enhance the antimicrobial potency.

3. Estrogenic Activity

The estrogenic potential of phenolic compounds has raised concerns regarding environmental and health impacts. Studies have detected estrogenic activity in various phenolic compounds, including those used in paper recycling processes. While specific data on the estrogenicity of 2,2'-methylenebis[4,6-bis(1-methyl-1-phenylethyl)-] is limited, related compounds have demonstrated significant estrogenic effects in bioassays.

Case Studies

  • Antioxidant Study : In a controlled experiment assessing the antioxidant capacity of several phenolic compounds, 2,2'-methylenebis[4,6-bis(1-methyl-1-phenylethyl)-] was included among other derivatives. The results indicated that this compound effectively reduced oxidative stress markers in cultured cells.
  • Antimicrobial Evaluation : A comparative study involving various phenolic compounds highlighted that 2,2'-methylenebis[4,6-bis(1-methyl-1-phenylethyl)-] exhibited stronger antimicrobial activity than its simpler counterparts. The study utilized agar diffusion methods to determine efficacy against a panel of microorganisms.

Data Table: Biological Activity Summary

Biological ActivityMethodologyKey Findings
AntioxidantDPPH AssaySignificant inhibition of lipid peroxidation
AntimicrobialAgar Diffusion TestMIC values ranged from 6.5 to 62.5 µg/mL
EstrogenicBioassays (e.g., E-Screen)Potential estrogenic effects observed

Q & A

Q. What are the established synthetic pathways for preparing this compound, and what analytical techniques validate its purity?

The compound is synthesized via condensation of 2,4-bis(α,α-dimethylbenzyl)phenol with formaldehyde in the presence of benzenesulfonic acid . Post-synthesis, purity is validated using:

  • GC-MS : To detect degradation products (e.g., benzotriazole derivatives) and confirm molecular integrity .
  • NMR : To resolve steric environments of tert-butyl and methyl groups, ensuring structural fidelity .
  • HPLC : For quantifying residual monomers and assessing purity (>99% in catalytic-grade samples) .

Q. How do the compound’s physicochemical properties influence its utility in polymer chemistry?

Key properties include:

  • High thermal stability : Boiling point >460°C and low volatility (vapor pressure: 2.44E-09 mmHg at 25°C) enable use in high-temperature polymer processing .
  • Hydrophobicity : LogP = 9.49 suggests strong partitioning into non-polar matrices, ideal for stabilizing polyolefins and polyesters .
  • Steric bulk : The tert-butyl and methyl groups prevent aggregation, enhancing compatibility with polymer chains .

Advanced Research Questions

Q. What mechanistic role does this compound play in controlled ring-opening polymerization (ROP) of lactides and caprolactones?

As a ligand in aluminum complexes (e.g., [(MMPEP)Al(μ-OBn)]₂), the compound enables "living" and "immortal" polymerization:

  • Living polymerization : Achieves narrow polydispersity (PDI <1.2) by suppressing chain termination .
  • Immortal polymerization : Catalyzes up to 160 polymer chains per initiator molecule, optimizing industrial scalability .
  • Stereocontrol : Facilitates synthesis of block copolymers (e.g., PCL-b-PLA) with tailored crystallinity .

Q. How does its UV absorption efficiency compare to other benzotriazole derivatives, and what structural features contribute to its performance?

The compound (UV 234) outperforms standard benzotriazole UV absorbers due to:

  • Extended conjugation : The bis(1-methyl-1-phenylethyl) groups enhance π-orbital overlap, broadening UV absorption to 300–400 nm .
  • Thermal resistance : Retains >95% efficiency at 200°C, unlike analogs prone to thermal degradation .
  • Low leaching : High molecular weight (447.58 g/mol) and hydrophobicity minimize migration from polymer matrices .

Q. What are the key challenges in detecting environmental breakdown products, and what methodologies address these?

Degradation products (e.g., benzotriazole fragments) are challenging to detect due to low environmental concentrations. Strategies include:

  • SPE-GC-MS : Solid-phase extraction enriches trace analytes prior to GC-MS analysis (detection limit: 0.1 ppb) .
  • High-resolution mass spectrometry (HRMS) : Identifies unknown metabolites via exact mass matching .

Data Contradictions and Resolution

Q. Discrepancies in reported toxicity profiles: How should researchers reconcile conflicting data?

  • Acute toxicity : Some studies report low oral toxicity (LD₅₀ >2000 mg/kg), while others note moderate ecotoxicity (EC₅₀ = 10 mg/L for algae) .
  • Resolution : Differences arise from test organisms and exposure durations. Standardized OECD guidelines (e.g., Test No. 201) are recommended for harmonization .

Q. Conflicting catalytic efficiencies in ROP: What factors explain variability?

  • Solvent effects : Diethyl ether vs. toluene alters aluminum complex solubility, affecting activity (yields: 70–95%) .
  • Counterion influence : Benzyl alcohol vs. ethoxide modifies Lewis acidity, altering polymerization rates .

Methodological Recommendations

Q. Optimizing catalytic performance in polymer synthesis

  • Pre-catalyst activation : Pre-treat [(MMPEP)AlMe(OEt₂)] with benzyl alcohol to generate active [(MMPEP)Al(μ-OBn)]₂ .
  • Temperature control : Maintain 60–80°C to balance reaction rate and catalyst stability .

Q. Mitigating environmental release in UV-stabilized plastics

  • Covalent grafting : Functionalize the phenol group to form covalent bonds with polymer backbones, reducing leaching .
  • Lifecycle analysis : Use accelerated weathering tests (ASTM G154) to predict long-term environmental fate .

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